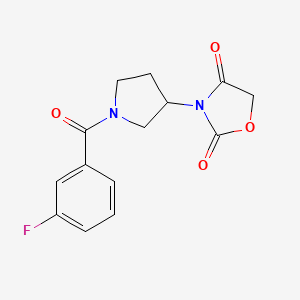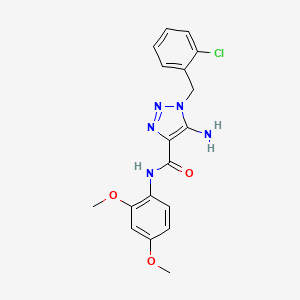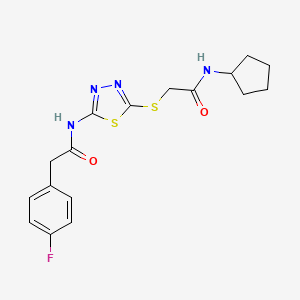![molecular formula C19H18N4O3S B2652285 1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 844650-15-3](/img/structure/B2652285.png)
1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline” is a chemical compound. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have many pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of quinoxalines has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The allylic part of the molecule can be pictured as a system of three parallel 2p z orbitals sharing three electrons .Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions. For example, they can be synthesized by adopting green chemistry principles .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .科学的研究の応用
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing imidazoquinoxaline derivatives, including the synthesis of imidazo[1,2-a]quinoxalines through double Groebke reactions. These compounds exhibit inhibitory effects on radicals and DNA oxidation, indicating their potential utility in exploring antioxidant properties and DNA protection mechanisms (Chen & Liu, 2016).
Fluorescence Properties
A study on the fluorescence properties of imidazoquinoxaline derivatives has revealed that these compounds, particularly with phenyl substituting groups, possess unique fluorescence characteristics. This suggests potential applications in materials science and as fluorescent probes in biological systems (Patinote et al., 2017).
Green Synthesis
Innovative green chemistry approaches have been applied to synthesize quinoxaline derivatives, highlighting the importance of environmentally friendly methods in chemical synthesis. For example, the use of dimethyl sulfoxide as both reactant and solvent offers a green, efficient method for producing N-heterocycle-fused quinoxalines (Xie et al., 2017).
Antibacterial Activity
Quinoxaline sulfonamides, synthesized from 2-(4-methoxyphenyl)-quinoxaline, have been evaluated for antibacterial activities against common bacterial strains such as Staphylococcus spp. and Escherichia coli. This indicates the potential of these compounds in developing new antibacterial agents (Alavi et al., 2017).
Anticancer Activity
Research into the synthesis and crystal structure of novel isoxazolequinoxaline derivatives has shown that these compounds exhibit significant anticancer activity. This includes studies on molecular dynamics and docking to understand their interaction with cancer-related proteins, offering insights into the design of new anticancer drugs (Abad et al., 2021).
作用機序
将来の方向性
Quinoxalines have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They have become an essential scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .
特性
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-prop-2-enyl-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-3-12-22-13-23(27(24,25)15-10-8-14(26-2)9-11-15)19-18(22)20-16-6-4-5-7-17(16)21-19/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNVWUZMSGDVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)


![N-[4-(aminomethyl)phenyl]furan-2-carboxamide](/img/structure/B2652210.png)
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B2652218.png)

![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)